molecular formula C19H24O5 B3946298 ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B3946298
M. Wt: 332.4 g/mol
InChI Key: QHVWGEHTNJBLGW-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromene derivatives

Preparation Methods

The synthesis of ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chromene moiety is known to participate in various biochemical interactions, which may contribute to the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other chromene derivatives, such as:

This compound stands out due to its unique combination of the chromene core and the ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-5-7-8-14-11-17(20)24-18-12(3)16(10-9-15(14)18)23-13(4)19(21)22-6-2/h9-11,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWGEHTNJBLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

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